2-amino-3-methoxyphenol hydrochloride
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Overview
Description
2-Amino-3-methoxyphenol hydrochloride is an organic compound with the molecular formula C7H10ClNO2. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a methoxy group at the third position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-methoxyphenol hydrochloride typically involves the following steps:
Starting Material: The process begins with 3-methoxyphenol.
Nitration: 3-Methoxyphenol is nitrated to form 2-nitro-3-methoxyphenol.
Reduction: The nitro group is then reduced to an amino group, resulting in 2-amino-3-methoxyphenol.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Nitration: Using concentrated nitric acid and sulfuric acid.
Reduction: Employing catalytic hydrogenation or chemical reduction using agents like iron powder and hydrochloric acid.
Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced further to form various derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the amino and methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
2-Amino-3-methoxyphenol hydrochloride is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-methoxyphenol hydrochloride involves its interaction with various molecular targets:
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Receptors: The compound may bind to certain receptors, modulating their activity.
Pathways: It can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
2-Amino-4-methoxyphenol: Similar structure but with the methoxy group at the fourth position.
2-Amino-3-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
2-Amino-3-chlorophenol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness: 2-Amino-3-methoxyphenol hydrochloride is unique due to the specific positioning of the amino and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
54390-59-9 |
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Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
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